7-(4-Methylphenyl)pteridine solubility profile
7-(4-Methylphenyl)pteridine solubility profile
An In-Depth Technical Guide to the Solubility Profile of 7-(4-Methylphenyl)pteridine
Executive Summary
The aqueous solubility of a drug candidate is a critical determinant of its ultimate clinical success, profoundly influencing its absorption, distribution, metabolism, excretion (ADME), and bioavailability. This guide provides a comprehensive technical framework for characterizing the solubility profile of 7-(4-Methylphenyl)pteridine, a heterocyclic compound of interest in medicinal chemistry. Lacking specific published solubility data for this molecule, this document serves as a predictive guide and a practical manual, outlining the theoretical underpinnings and detailed experimental protocols necessary to generate a complete solubility profile. We will explore the predicted physicochemical properties, the critical distinction between thermodynamic and kinetic solubility, and the experimental methodologies required to measure them accurately.
Introduction: The Physicochemical Challenge of an Aryl-Pteridine
7-(4-Methylphenyl)pteridine belongs to the pteridine class of compounds, which are bicyclic heterocycles composed of fused pyrimidine and pyrazine rings[1]. While pteridine derivatives are of significant biological interest, the parent pteridine scaffold is known for its relatively non-polar structure and consequently low aqueous solubility[2]. The introduction of a lipophilic 4-methylphenyl substituent at the 7-position is anticipated to further decrease its solubility in aqueous media, posing a significant challenge for drug development.
A thorough understanding of a compound's solubility is essential from the earliest stages of drug discovery to de-risk candidates and guide formulation strategies[3][4]. A solubility goal for drug discovery compounds is often cited as >60 µg/mL to ensure adequate exposure in biological assays and subsequent in vivo studies[5]. This guide establishes the roadmap for determining if 7-(4-Methylphenyl)pteridine meets such criteria.
Predicted Physicochemical Properties
The solubility of a molecule is governed by its intrinsic physicochemical properties, primarily its lipophilicity (LogP) and ionization state (pKa)[5].
-
Lipophilicity (LogP): The octanol-water partition coefficient, LogP, measures a compound's hydrophobicity. A higher LogP value correlates with lower aqueous solubility. The addition of the tolyl group to the pteridine core significantly increases the molecule's non-polar surface area. While the computed XLogP3-AA for the simpler 7-Methylpteridine is 0.2[6], indicating low lipophilicity, the 4-methylphenyl group will increase this value substantially. Computational methods based on group contributions or molecular properties are often used for prediction[7][8][9].
-
Ionization Constant (pKa): The pteridine ring system contains several nitrogen atoms that can act as weak bases, accepting protons in acidic conditions. The pKa is the pH at which a compound is 50% ionized. For a basic compound, solubility dramatically increases at pH values below its pKa due to the formation of a more soluble salt form[10]. The precise pKa values of 7-(4-Methylphenyl)pteridine are not published, but can be predicted using computational tools that analyze the electronic environment of the ionizable atoms[11][12].
The overall strategy for solubility characterization is outlined in the workflow below.
Caption: High-level workflow for solubility profiling.
Table 1: Known and Predicted Properties of 7-(4-Methylphenyl)pteridine
| Property | Value / Prediction | Source / Rationale |
| Molecular Formula | C₁₃H₁₀N₄ | [13] |
| Molecular Weight | 222.24 g/mol | [13] |
| Appearance | Solid, likely crystalline powder | Based on pteridine parent compound[2] |
| Predicted LogP | > 2.0 | Prediction: Increased lipophilicity due to the 4-methylphenyl group compared to pteridine (LogP ~0.42)[14] and 7-methylpteridine (XLogP3-AA ~0.2)[6]. |
| Predicted pKa | 2.0 - 4.0 (for first protonation) | Prediction: Pteridine nitrogens are weakly basic. The exact value is influenced by the aryl substituent but is expected to be in the acidic range.[15] |
| Predicted Aqueous Solubility | Low | Hypothesis: The aromatic, non-polar structure suggests poor intrinsic solubility, a common trait for heterocyclic drug candidates.[2] |
Experimental Determination of Solubility
It is critical to distinguish between two key types of solubility measurements: kinetic and thermodynamic. The choice of assay depends on the stage of drug discovery and the question being asked[16].
-
Kinetic Solubility: Measures the concentration of a compound upon its rapid precipitation from a concentrated organic stock solution (usually DMSO) into an aqueous buffer. This high-throughput measurement is relevant for early discovery, as it mimics the conditions of many in vitro biological assays where compounds are introduced via DMSO[4][17]. It often overestimates the true solubility because it can form supersaturated solutions or amorphous precipitates[18].
-
Thermodynamic Solubility: Represents the true equilibrium solubility of the most stable solid form of the compound (ideally, the crystalline form) in a solvent. It is determined over a longer incubation period (e.g., 24 hours) to allow the system to reach equilibrium[19][20]. This value is the gold standard for pre-formulation and late-stage development[21].
Protocol: Thermodynamic Solubility by Shake-Flask Method
The shake-flask method is the benchmark for determining thermodynamic solubility[19]. It measures the concentration of a saturated solution in equilibrium with an excess of the solid compound.
Causality Behind the Method: The core principle is to ensure a true equilibrium is reached between the undissolved solid and the dissolved solute. Using an excess of solid material guarantees saturation, and the extended incubation period (24 hours) allows for the dissolution/precipitation equilibrium of the most stable crystal lattice to be established[4][20].
Caption: Workflow for the Shake-Flask thermodynamic solubility assay.
Step-by-Step Methodology:
-
Preparation: Add an excess amount of solid 7-(4-Methylphenyl)pteridine (e.g., 1-2 mg, ensuring some remains undissolved) to a glass vial.
-
Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4).
-
Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled incubator (e.g., 25°C) for at least 24 hours to ensure equilibrium is reached[3].
-
Phase Separation: After incubation, allow the vials to stand briefly. Carefully remove an aliquot of the suspension and separate the supernatant from the solid material. This is a critical step; filtration through a low-binding 0.22 µm filter or centrifugation at high speed is required[16].
-
Quantification: Prepare a standard curve of 7-(4-Methylphenyl)pteridine in a suitable organic solvent (e.g., Acetonitrile or DMSO). Dilute the filtered supernatant into the mobile phase to a concentration that falls within the linear range of the standard curve. Analyze the concentration of the diluted sample and the standards via a validated HPLC-UV method.
-
Calculation: Calculate the original concentration in the supernatant, accounting for the dilution factor. This value is the thermodynamic solubility.
Protocol: Kinetic Solubility by Nephelometry
Nephelometry provides a rapid, high-throughput assessment of solubility by measuring the light scattered by fine particles (precipitate) that form when a compound is added from a DMSO stock to an aqueous buffer[22][23].
Causality Behind the Method: This method is designed to quickly identify compounds that may precipitate under the conditions of high-throughput screening assays, which almost always involve dilution from a DMSO stock[24]. The amount of light scattered is directly proportional to the amount of insoluble material, allowing for a rapid determination of the concentration at which precipitation occurs (the kinetic solubility limit)[16].
Step-by-Step Methodology:
-
Stock Solution: Prepare a concentrated stock solution of 7-(4-Methylphenyl)pteridine in 100% DMSO (e.g., 10 mM).
-
Plate Setup: In a 96- or 384-well microplate, add the desired aqueous buffer (e.g., PBS, pH 7.4) to the wells.
-
Compound Addition: Dispense a small volume of the DMSO stock solution into the buffer to achieve the highest desired concentration (e.g., 2 µL of 10 mM stock into 198 µL of buffer for a final concentration of 100 µM with 1% DMSO). Perform serial dilutions across the plate to create a range of concentrations.
-
Incubation: Mix the plate and incubate at a controlled temperature (e.g., 25°C) for a short period, typically 1-2 hours[22].
-
Measurement: Place the microplate into a laser nephelometer and measure the light scattering (expressed in Nephelometric Turbidity Units, or NTU) in each well[23].
-
Data Analysis: Plot the NTU against the compound concentration. The kinetic solubility is defined as the concentration at which the light scattering signal significantly increases above the background, indicating the onset of precipitation[16].
Key Factors Influencing Solubility
The solubility of 7-(4-Methylphenyl)pteridine is not a single value but a profile that depends on solution conditions[5].
Effect of pH
For ionizable compounds, pH is the most critical factor influencing aqueous solubility[10]. As a weak base, 7-(4-Methylphenyl)pteridine is expected to be significantly more soluble in acidic conditions.
Mechanism: At a pH below the pKa of the pteridine nitrogens, the molecule becomes protonated. This positively charged species (a conjugate acid) is more polar and interacts more favorably with water molecules, leading to a dramatic increase in solubility[25][26]. A pH-solubility profile should be generated by performing the thermodynamic solubility assay in a series of buffers ranging from pH 2 to pH 9 to map this relationship.
Caption: Expected impact of pH on the solubility of a basic compound.
Effect of Co-solvents and Temperature
-
Co-solvents: Organic solvents like ethanol, propylene glycol, or PEG 400 are often used in formulations to increase the solubility of poorly soluble drugs. Evaluating solubility in various co-solvent systems can provide crucial data for developing viable dosing vehicles.
-
Temperature: The dissolution of most solid compounds is an endothermic process, meaning solubility generally increases with temperature[2]. Performing solubility studies at both ambient (25°C) and physiological (37°C) temperatures is recommended.
Data Summary and Interpretation
All quantitative solubility data should be summarized in clear, concise tables for easy comparison and decision-making.
Table 2: Example Data Reporting for 7-(4-Methylphenyl)pteridine Solubility
| Assay Type | Buffer System | Temp (°C) | Solubility (µg/mL) | Solubility (µM) | Classification |
| Kinetic (Nephelometry) | PBS, pH 7.4 | 25 | [Experimental Value] | [Calculated Value] | [e.g., Low, Moderate] |
| Thermodynamic (Shake-Flask) | PBS, pH 7.4 | 25 | [Experimental Value] | [Calculated Value] | [e.g., Poorly Soluble] |
| Thermodynamic (Shake-Flask) | Acetate, pH 4.0 | 25 | [Experimental Value] | [Calculated Value] | [e.g., Soluble] |
| Thermodynamic (Shake-Flask) | PBS, pH 7.4 | 37 | [Experimental Value] | [Calculated Value] | [e.g., Poorly Soluble] |
Interpretation: The collected data provides a multi-faceted view of the compound's behavior. The kinetic solubility value informs its suitability for in vitro screening, while the thermodynamic value at pH 7.4 predicts its likely behavior in plasma and tissues. The pH-dependent data is critical for predicting oral absorption, as the compound will experience a wide range of pH environments in the gastrointestinal tract[25]. Discrepancies between kinetic and thermodynamic solubility can indicate a high propensity for supersaturation, which can sometimes be leveraged in formulation design but also poses a risk of precipitation in vivo[18].
Conclusion
The solubility profile of 7-(4-Methylphenyl)pteridine is predicted to be challenging, characterized by low intrinsic aqueous solubility due to its lipophilic and aromatic structure. However, its weakly basic nature suggests that solubility can be significantly enhanced in acidic environments. A systematic experimental evaluation, beginning with high-throughput kinetic assays and progressing to definitive thermodynamic shake-flask studies across a range of pH values, is essential. The protocols and framework provided in this guide offer a robust pathway to thoroughly characterize this profile, generating the critical data needed to guide medicinal chemistry efforts, design appropriate formulations, and make informed decisions on the developmental trajectory of this compound.
References
- Solubility of Things. (n.d.). Pteridine.
- AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.
- Alsenz, J., & Kansy, M. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(3), 543-548.
- Kerns, E. H., & Di, L. (2003). In vitro solubility assays in drug discovery. Current Drug Metabolism, 4(4), 275-286.
- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
- Talevi, A., & Gavernet, L. (2015). Reliability of logP Predictions Based on Calculated Molecular Descriptors: A Critical Review. Current Drug Discovery Technologies, 12(1), 2-11.
- WuXi AppTec. (2024). 4 Ways Drug Solubility Testing Helps Discovery & Development.
- Marques, M. R. C., et al. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 18(2), 6-11.
- WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.
- Ertl, P., & Rohde, B. (2011). Prediction of log P: ALOGPS Application in Medicinal Chemistry Education.
- Carvajal, M. T., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 108.
- Solubility of Things. (n.d.). Pterin.
- Bienta. (n.d.). Shake-Flask Solubility Assay.
- Enamine. (n.d.). Solubility Assay by Laser Nephelometry.
- Molinspiration. (n.d.). logP - octanol-water partition coefficient calculation.
- BenchChem. (n.d.). Determining the Solubility of Polymethoxyflavonoids: Application Notes and Protocols.
- PCBIS. (n.d.). Thermodynamic solubility.
- Wang, J., et al. (2023). Development and Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method.
- Smolecule. (2023). Buy 7-(4-Methylphenyl)pteridine | 887571-50-8.
- Patel, K., et al. (2021). Pteridine a Colored Heterocycle and its Anticancer Activity: An Overview. Journal of Drug Delivery and Therapeutics, 11(4-S), 159-166.
- Jung, S., et al. (2021). ClassicalGSG: Prediction of logP Using Classical Molecular Force Fields and Geometric Scattering for Graphs.
- Albert, A., Brown, D. J., & Cheeseman, G. (1952). Pteridine studies. Part III. The solubility and the stability to hydrolysis of pteridines. Journal of the Chemical Society (Resumed), 4219-4232.
- Emerald Cloud Lab. (n.d.). ExperimentNephelometryKinetics Documentation.
- Shayan, M., et al. (2022). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. Molecules, 27(19), 6563.
- Carvajal, M. T., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 108.
- Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. ResearchGate.
- Avdeef, A. (2001). Determination of aqueous solubility by heating and equilibration: A technical note. Pharmaceutical Research, 18(10), 1484-1487.
- Cheméo. (n.d.). Pteridine - Chemical & Physical Properties.
- Buglak, A. A., et al. (2022). Structure and pKa values for acid-basic equilibria of oxidized pterins in aqueous solutions. New Journal of Chemistry, 46(43), 20696-20706.
- Schrödinger. (n.d.). Schrödinger Solutions for Small Molecule Protonation State Enumeration and pKa Prediction.
- LibreTexts Chemistry. (2019). 16.4: The Effects of pH on Solubility.
- Rowan Scientific. (2024). Efficient and Accurate pKa Prediction Enabled by Pre-Trained Machine-Learned Interatomic Potentials.
- ChemicalBook. (n.d.). 113120-76-6(7-(4-METHYLPHENYL)-2,4-PTERIDINEDIOL) Product Description.
- PubChem. (n.d.). 7-Methylpteridine.
- Grokipedia. (n.d.). Pteridine.
- ChemRxiv. (2018). Reliable and Accurate Prediction of Single Residue pKa Values Through Free Energy Perturbation Calculations.
- ResearchGate. (2025). Molecular pKa Prediction with Deep Learning and Chemical Fingerprints.
- BLD Pharm. (n.d.). 887571-50-8|7-(4-Methylphenyl)pteridine. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFqCSQOT-3PA-R8bSuf7KZxcXGwfZL43NAXo6U21zrN-Pp5yGbjsN2Hp95fplVRJ9JXdsvTLbEN7Z-SJtlUD57Ly4eRvY9GExcu8X5iBRWwWzB5ulXxQySIG6AyCQ4bn4qoOySnp39CZor9c8Fi
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. enamine.net [enamine.net]
- 4. Shake-Flask Solubility Assay | Bienta [bienta.net]
- 5. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 7-Methylpteridine | C7H6N4 | CID 589615 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. logP - octanol-water partition coefficient calculation [molinspiration.com]
- 8. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ClassicalGSG: Prediction of logP Using Classical Molecular Force Fields and Geometric Scattering for Graphs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. schrodinger.com [schrodinger.com]
- 12. Efficient and Accurate pKa Prediction Enabled by Pre-Trained Machine-Learned Interatomic Potentials | Rowan [rowansci.com]
- 13. Buy 7-(4-Methylphenyl)pteridine | 887571-50-8 [smolecule.com]
- 14. Pteridine - Chemical & Physical Properties by Cheméo [chemeo.com]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 18. ovid.com [ovid.com]
- 19. dissolutiontech.com [dissolutiontech.com]
- 20. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
- 21. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 22. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 23. enamine.net [enamine.net]
- 24. emeraldcloudlab.com [emeraldcloudlab.com]
- 25. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
